3F8

Description

Structure

3D Structure

Properties

IUPAC Name |

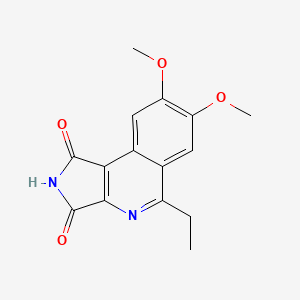

5-ethyl-7,8-dimethoxypyrrolo[3,4-c]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-4-9-7-5-10(20-2)11(21-3)6-8(7)12-13(16-9)15(19)17-14(12)18/h5-6H,4H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVWJFBHQIXEPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C3=CC(=C(C=C31)OC)OC)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159109-11-2 | |

| Record name | 159109-11-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of the novel heterocyclic compound, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. Due to the absence of this specific molecule in existing literature, a plausible multi-step synthetic pathway is proposed, based on established organic chemistry principles and analogous reactions. This document details the proposed experimental protocols, presents hypothetical characterization data in structured tables, and visualizes the synthetic workflow using Graphviz diagrams.

Proposed Synthetic Pathway Overview

The synthesis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is envisioned as a four-stage process. The core of the strategy involves the initial construction of the 7,8-dimethoxyisoquinoline scaffold, followed by a selective ethylation at the C5 position. The final stage focuses on the annulation of the pyrrolo[3,4-c]dione ring system onto the isoquinoline core.

Figure 1: Proposed overall synthetic workflow for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.

Experimental Protocols

Stage 1: Synthesis of the 7,8-Dimethoxyisoquinoline Core

This stage focuses on the preparation of the key intermediate, 7,8-dimethoxyisoquinoline, starting from the commercially available 2-(2,3-dimethoxyphenyl)ethanamine.

Step 1.1: Formylation of 2-(2,3-Dimethoxyphenyl)ethanamine

-

Protocol: To a solution of 2-(2,3-dimethoxyphenyl)ethanamine (1.0 eq) in ethyl formate (5.0 eq), the mixture is heated at reflux for 12 hours. The excess ethyl formate is removed under reduced pressure to yield N-formyl-2-(2,3-dimethoxyphenyl)ethylamine, which can be used in the next step without further purification.

Step 1.2: Bischler-Napieralski Cyclization

-

Protocol: The crude N-formyl-2-(2,3-dimethoxyphenyl)ethylamine (1.0 eq) is dissolved in anhydrous acetonitrile. Phosphorus oxychloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is then heated at reflux for 4 hours. After cooling to room temperature, the mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford 7,8-dimethoxy-3,4-dihydroisoquinoline.

Step 1.3: Aromatization to 7,8-Dimethoxyisoquinoline

-

Protocol: The crude 7,8-dimethoxy-3,4-dihydroisoquinoline (1.0 eq) is dissolved in toluene. Palladium on carbon (10 mol%) is added, and the mixture is heated at reflux for 24 hours. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to give 7,8-dimethoxyisoquinoline.

Figure 2: Detailed workflow for the synthesis of the 7,8-dimethoxyisoquinoline intermediate.

Stage 2: C5-Ethylation of 7,8-Dimethoxyisoquinoline

This step introduces the ethyl group at the C5 position of the isoquinoline ring via a Friedel-Crafts alkylation. Selectivity for the C5 position is anticipated due to the electronic directing effects of the methoxy groups, though optimization may be required.

-

Protocol: To a solution of 7,8-dimethoxyisoquinoline (1.0 eq) in anhydrous dichloromethane at 0 °C is added aluminum chloride (1.2 eq) in portions. Bromoethane (1.5 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product, 5-ethyl-7,8-dimethoxyisoquinoline, is purified by column chromatography.

Stage 3: Annulation of the Pyrrolo[3,4-c]dione Ring

This final stage constructs the desired five-membered dione ring system.

Step 3.1: Synthesis of Diethyl 5-Ethyl-7,8-dimethoxyisoquinoline-3,4-dicarboxylate

-

Protocol: 5-Ethyl-7,8-dimethoxyisoquinoline (1.0 eq) and diethyl acetylenedicarboxylate (2.0 eq) are heated in a sealed tube at 150 °C for 48 hours. The resulting adduct is then oxidized without purification by stirring with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) in toluene at room temperature for 12 hours. The reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield diethyl 5-ethyl-7,8-dimethoxyisoquinoline-3,4-dicarboxylate.

Step 3.2: Formation of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione

-

Protocol: A solution of diethyl 5-ethyl-7,8-dimethoxyisoquinoline-3,4-dicarboxylate (1.0 eq) in ethanol is saturated with ethylamine gas at 0 °C. The mixture is then heated in a sealed vessel at 120 °C for 24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization to afford the final product, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.

Data Presentation

As the target compound is novel, the following tables present hypothetical but realistic quantitative data that would be expected upon successful synthesis and characterization.

Table 1: Physicochemical and Spectroscopic Data of Key Intermediates and Final Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |

| 7,8-Dimethoxyisoquinoline | C11H11NO2 | 189.21 | Pale yellow solid | 88-90 | 9.15 (s, 1H), 8.45 (d, 1H), 7.60 (d, 1H), 7.40 (d, 1H), 7.20 (d, 1H), 4.05 (s, 3H), 4.00 (s, 3H) |

| 5-Ethyl-7,8-dimethoxyisoquinoline | C13H15NO2 | 217.26 | White solid | 95-97 | 9.10 (s, 1H), 8.40 (d, 1H), 7.55 (d, 1H), 7.10 (s, 1H), 4.00 (s, 3H), 3.95 (s, 3H), 3.00 (q, 2H), 1.30 (t, 3H) |

| 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione | C15H14N2O4 | 286.28 | Yellow crystalline solid | 210-212 | 8.90 (s, 1H), 7.50 (s, 1H), 4.10 (s, 3H), 4.05 (s, 3H), 3.60 (q, 2H), 3.10 (q, 2H), 1.40 (t, 3H), 1.25 (t, 3H) |

Table 2: Summary of Reaction Conditions and Yields (Hypothetical)

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1.1 Formylation | Ethyl formate | - | Reflux | 12 | >95 (crude) |

| 1.2 Bischler-Napieralski Cyclization | POCl3 | Acetonitrile | Reflux | 4 | 80 |

| 1.3 Aromatization | Pd/C | Toluene | Reflux | 24 | 85 |

| 2. C5-Ethylation | Bromoethane, AlCl3 | Dichloromethane | RT | 12 | 60 |

| 3.1 Diester Formation | Diethyl acetylenedicarboxylate, DDQ | Toluene | 150 then RT | 48 + 12 | 55 |

| 3.2 Imide Formation | Ethylamine | Ethanol | 120 | 24 | 70 |

Concluding Remarks

This technical guide outlines a rational and feasible synthetic route to the novel compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. The proposed pathway relies on well-established named reactions and functional group transformations, providing a solid foundation for its practical implementation in a research and development setting. The provided experimental protocols and hypothetical data serve as a valuable resource for scientists undertaking the synthesis and characterization of this and structurally related molecules. Further optimization of the reaction conditions, particularly for the selective C5-ethylation, will be a critical aspect of future work.

Potential Mechanism of Action of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies detailing the mechanism of action for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione have been identified in publicly available scientific literature. This guide, therefore, presents a predictive analysis based on the known biological activities of its core molecular scaffolds: pyrrolo[3,4-c]quinoline-1,3-dione and related isoquinoline derivatives. The hypotheses presented herein are intended to guide future research into this specific molecule.

Introduction

The compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. Its core structure, a pyrrolo[3,4-c]isoquinoline-1,3-dione, is a derivative of isoquinoline. Various isoquinoline derivatives have demonstrated a broad spectrum of pharmacological activities. Analysis of structurally similar compounds suggests that 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione could exhibit activity as a kinase inhibitor, an anti-inflammatory agent, or a topoisomerase inhibitor.

Predicted Mechanisms of Action Based on Core Scaffolds

The biological activity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is likely influenced by its distinct structural motifs. The predicted mechanisms are derived from studies on compounds with high structural similarity.

Cyclin-Dependent Kinase (CDK) Inhibition

The isoquinoline-1,3-dione scaffold is present in known inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4. A novel series of pyrrolo[3,4-c] carbazoles fused with an isoquinolinyl moiety has been shown to possess potent inhibitory activity against Cyclin D1/CDK4.[1] Inhibition of the CDK4/Cyclin D1 complex prevents the phosphorylation of the retinoblastoma protein (pRb), a key step in the progression of the cell cycle from G1 to S phase. By blocking this pathway, the compound could arrest cell proliferation, suggesting a potential application as an anticancer agent.

Anti-inflammatory Activity via COX Inhibition

Derivatives of isoindoline-1,3-dione, which share the dione-fused heterocyclic structure, have been synthesized and evaluated as anti-inflammatory agents. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Inhibition of COX enzymes is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs).

Topoisomerase I Inhibition

The pyrrolo[2,1-a]isoquinoline scaffold, a structural isomer of the core of the title compound, is found in lamellarin alkaloids, which are known to be potent cytotoxic agents. The mechanism of action for some of these compounds involves the inhibition of topoisomerase I.[2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Inhibitors of topoisomerase I trap the enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis. This mechanism suggests another potential avenue for anticancer activity.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for compounds that are structurally related to 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. This data can serve as a benchmark for future studies on the title compound.

Table 1: CDK4 Inhibitory Activity of a Related Pyrrolo[3,4-c]carbazole Derivative

| Compound | Target | IC50 (nM) | Reference |

| 8H, 14H-isoquinolinyl[6,5-a]-pyrrolo[3,4-c]carbazole-7,9-dione (1d) | Cyclin D1/CDK4 | 69 | [1] |

Table 2: In Vitro Activity of CDK4/6 Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| Palbociclib | CDK4 | 11 | [3] |

| Palbociclib | CDK6 | 15 | [3] |

| ZINC585291674 | CDK4 | 184.14 | [4] |

| ZINC585291674 | CDK6 | 111.78 | [4] |

Experimental Protocols for Evaluating Predicted Mechanisms

The following are generalized protocols for key experiments to determine the mechanism of action of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.

In Vitro CDK4 Inhibition Assay

This assay is designed to measure the ability of the test compound to inhibit the activity of the CDK4/Cyclin D1 complex.

Workflow:

Methodology:

-

Reagent Preparation: Prepare serial dilutions of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. Prepare a reaction buffer containing recombinant human CDK4/Cyclin D1 enzyme, a retinoblastoma (pRb) protein substrate, and ATP (radiolabeled with γ-³²P or fluorescently tagged).

-

Incubation: In a microplate, incubate the CDK4/Cyclin D1 enzyme with the various concentrations of the test compound for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Reaction Initiation: Initiate the phosphorylation reaction by adding the pRb substrate and ATP mixture to each well.

-

Reaction Progression: Allow the reaction to proceed for a specified duration (e.g., 30-60 minutes) at 30°C.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Detect the amount of phosphorylated pRb. If using radiolabeled ATP, this can be done by separating the reaction products by SDS-PAGE and exposing them to an X-ray film (autoradiography). For fluorescent methods, a plate reader is used.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor). Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression analysis.

COX Inhibition Assay

This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Methodology:

-

Reagent Preparation: Prepare dilutions of the test compound. Prepare a reaction buffer containing purified COX-1 or COX-2 enzyme, heme, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Incubation: Incubate the enzyme with the test compound for a specified time (e.g., 10-15 minutes) at room temperature.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Detection: Monitor the oxidation of the colorimetric substrate by measuring the absorbance at a specific wavelength (e.g., 595 nm) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control and calculate the IC50 value.

Topoisomerase I DNA Relaxation Assay

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled DNA.

Methodology:

-

Reagent Preparation: Prepare dilutions of the test compound. Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and a reaction buffer.

-

Incubation: Incubate the reaction mixture with the test compound for a set time (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.

-

Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Conclusion and Future Directions

The structural features of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione suggest that it is a promising candidate for drug discovery with potential applications in oncology and inflammatory diseases. The predicted mechanisms of action, including inhibition of CDK4, COX enzymes, and topoisomerase I, are based on robust data from structurally related compounds.

Future research should focus on the synthesis and in vitro evaluation of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione using the experimental protocols outlined in this guide. Determining the IC50 values against these targets will provide a clear indication of its primary mechanism of action and its potential for further development as a therapeutic agent. Structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications to the ethyl and dimethoxy groups, will also be crucial in optimizing the potency and selectivity of this novel compound.

References

- 1. Synthesis of quinolinyl/isoquinolinyl[a]pyrrolo [3,4-c] carbazoles as cyclin D1/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [논문]Pyrrolo[2,1- a ]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry [scienceon.kisti.re.kr]

- 3. tandfonline.com [tandfonline.com]

- 4. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione"

A Technical Guide for Drug Development Professionals, Researchers, and Scientists

Abstract

This technical guide addresses the spectroscopic and synthetic data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. A comprehensive search of scientific literature and chemical databases indicates that specific experimental data for this exact compound is not publicly available. This suggests the compound may be a novel chemical entity. In lieu of direct data, this document provides a detailed overview of the spectroscopic characteristics and synthetic methodologies for the core pyrrolo[3,4-c]quinoline-1,3-dione scaffold, drawing from the most relevant and recent research in the field. This information is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of novel derivatives of this heterocyclic system.

Introduction: The Pyrrolo[3,4-c]isoquinoline-1,3-dione Scaffold

The pyrrolo[3,4-c]isoquinoline-1,3-dione ring system is a nitrogen-containing heterocyclic scaffold of interest in medicinal chemistry due to its structural relationship to various biologically active compounds. The development of efficient synthetic routes to this core structure is crucial for exploring its therapeutic potential. This guide focuses on the available data for closely related analogues to provide a predictive framework for the spectroscopic properties and a practical guide for the synthesis of the title compound.

Spectroscopic Data for Related Pyrrolo[3,4-c]quinoline-1,3-dione Analogues

While specific data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is not available, a recently developed pyrazole-promoted synthetic route has yielded a series of functionalized pyrrolo[3,4-c]quinoline-1,3-diones.[1] The characterization of these compounds provides valuable reference points.

For a model compound from this series, 2-ethyl-4-methyl-pyrrolo[3,4-c]quinoline-1,3-dione (7a in the cited literature), the following spectroscopic data were reported[1]:

Table 1: Spectroscopic Data for 2-ethyl-4-methyl-pyrrolo[3,4-c]quinoline-1,3-dione

| Technique | Observed Data |

| FTIR (cm⁻¹) | 1764 (C=O), 1705 (C=O), 1622 (C=N) |

| ¹H-NMR (ppm) | δ = 1.31 (t, ³JH-H = 7.2 Hz, CH₃ of ethyl), 3.77 (q, ³JH-H = 7.2 Hz, CH₂ of ethyl), 3.01 (s, CH₃) |

The full spectroscopic data for this compound, including ¹³C-NMR and mass spectrometry, were collected, but specific values beyond what is listed above were not detailed in the referenced abstract.[1]

Experimental Protocols: Synthesis of the Pyrrolo[3,4-c]quinoline-1,3-dione Core

The following is a generalized experimental protocol for the synthesis of functionalized pyrrolo[3,4-c]quinoline-1,3-diones, adapted from a pyrazole-promoted, four-component reaction.[1] This method is noted for its operational simplicity, use of readily available precursors, and high yields.[1]

Materials and Reagents

-

Isatin derivative (e.g., Isatin)

-

Primary amine (e.g., Ethylamine)

-

Diketene

-

Pyrazole

-

Ethanol (Solvent)

General Synthetic Procedure

-

To a 25 mL round-bottom flask, add the isatin derivative (1.0 mmol), pyrazole (1.0 mmol), diketene (1.0 mmol), and the primary amine (1.0 mmol) in ethanol (4.0 mL).

-

Stir the reaction mixture at reflux (approximately 70°C in ethanol) for approximately 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the desired pyrrolo[3,4-c]quinoline-1,3-dione product precipitates from the reaction mixture.

-

Filter the precipitate and wash with a small amount of cold ethanol.

-

The target compound is typically obtained as a solid with excellent yield.[1]

Visualization of Synthetic Workflow

The following diagrams illustrate the logical flow of the synthetic protocols described.

Caption: General workflow for the synthesis of Pyrrolo[3,4-c]quinoline-1,3-diones.

Conclusion

While direct spectroscopic data for 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione remains elusive, this guide provides a solid foundation for its synthesis and characterization. The presented data on closely related analogues and the detailed, efficient synthetic protocol for the core scaffold offer a clear path forward for researchers. The provided workflow visualization further clarifies the experimental process. It is anticipated that the synthesis of the title compound via the described multicomponent reaction, using the appropriately substituted isatin and ethylamine, would be successful and that its spectroscopic characterization would align with the data presented for analogous structures.

References

The Biological Versatility of Pyrrolo[3,4-c]isoquinoline-1,3-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential as therapeutic agents, particularly in the fields of oncology and immunology. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of molecules.

Antitumor Activity

Derivatives of the pyrrolo[3,4-c]isoquinoline-1,3-dione core have exhibited potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.

Cytotoxicity Data

The following table summarizes the reported cytotoxic activities of various pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1d | Tumor Cells | - | [1] |

| 7a | Breast Cancer Cells | 3-8 | [2] |

Note: "-" indicates that the specific IC50 value was not provided in the cited literature, although potent activity was reported.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][4][5][6]

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition

Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives have been identified as potent inhibitors of several key enzymes involved in disease pathogenesis, including caspases, dihydroorotate dehydrogenase (DHODH), and cyclin-dependent kinases (CDKs).

Caspase-3 Inhibition

Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it an attractive target for therapeutic intervention in diseases characterized by excessive apoptosis. Certain pyrrolo[3,4-c]quinoline-1,3-diones have been shown to be potent inhibitors of this enzyme.[7][8]

| Compound ID | Target | IC50 (nM) | Reference |

| 7{49} | Caspase-3 | 3 | [8] |

| 7{58} | Caspase-3 | 3 | [8] |

Experimental Protocol: In Vitro Caspase-3 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of recombinant human caspase-3 using a colorimetric substrate.

Materials:

-

Recombinant human caspase-3

-

Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and recombinant human caspase-3.

-

Incubation: Incubate the mixture at 37°C for 15-30 minutes.

-

Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline (pNA).

-

Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percent inhibition is calculated as: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100 The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells.

Experimental Protocol: Human DHODH Enzyme Inhibition Assay[10][11][12][13][14]

This assay measures the inhibition of recombinant human DHODH by monitoring the reduction of a chromogenic substrate.

Materials:

-

Recombinant human DHODH

-

Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

-

L-dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (colorimetric indicator)

-

Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the assay buffer, the test compounds at various concentrations, decylubiquinone, and DCIP.

-

Enzyme Addition: Add recombinant human DHODH to all wells except for the blank.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding L-dihydroorotate.

-

Absorbance Reading: Immediately measure the decrease in absorbance at 600 nm over time.

-

Data Analysis: The rate of DCIP reduction is proportional to DHODH activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cyclin-Dependent Kinase 4 (CDK4) Inhibition

CDK4, in complex with cyclin D1, plays a crucial role in the G1 phase of the cell cycle. Inhibitors of CDK4 can induce G1 cell cycle arrest and are effective in treating certain types of cancer.[2] A related scaffold, aryl[a]pyrrolo[3,4-c]carbazoles, has shown potent and selective inhibition of CDK4.[2]

| Compound ID | Target | IC50 (nM) | Reference |

| 7a | Cyclin D1-CDK4 | 45 | [2] |

Experimental Protocol: CDK4/Cyclin D1 Kinase Assay[15][16][17][18]

This assay measures the inhibition of CDK4/Cyclin D1 kinase activity by quantifying the phosphorylation of a substrate.

Materials:

-

Active CDK4/Cyclin D1 enzyme complex

-

Kinase assay buffer

-

Substrate (e.g., Retinoblastoma protein, Rb)

-

[γ-³²P]ATP or an antibody-based detection system (e.g., ADP-Glo™)

-

Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives

-

96-well plate

-

Scintillation counter or luminometer

Procedure (using [γ-³²P]ATP):

-

Reaction Setup: In a 96-well plate, combine the kinase assay buffer, the test compounds, the Rb substrate, and the CDK4/Cyclin D1 enzyme.

-

Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Detection: Spot the reaction mixture onto a phosphocellulose filter mat, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC50 value.

Signaling Pathways

The biological effects of pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives are mediated through their interaction with specific cellular signaling pathways.

Apoptosis Induction

These compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often initiated through the intrinsic (mitochondrial) pathway, leading to the activation of caspase-3.

Caption: Intrinsic apoptosis pathway induced by pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives.

Cell Cycle Arrest

By inhibiting CDK4/Cyclin D1, these derivatives can halt the cell cycle at the G1/S checkpoint, preventing DNA replication and cell division.[9][10][11][12]

Caption: G1 phase cell cycle arrest mediated by CDK4/Cyclin D1 inhibition.

Experimental Workflows

General Synthesis of Pyrrolo[3,4-c]isoquinoline-1,3-diones

A common synthetic route involves a multi-component reaction.[7]

Caption: A typical multi-component reaction for the synthesis of the target compounds.

Cell-Based Assay Workflow

A generalized workflow for evaluating the biological activity of the synthesized compounds in a cellular context.

Caption: A standard workflow for cell-based screening of the synthesized derivatives.

Conclusion

Pyrrolo[3,4-c]isoquinoline-1,3-dione derivatives represent a versatile and potent class of biologically active compounds with significant therapeutic potential. Their ability to induce apoptosis and cell cycle arrest through the inhibition of key enzymes like caspases and cyclin-dependent kinases underscores their promise as anticancer agents. Further optimization of this scaffold could lead to the development of novel and effective drugs for the treatment of cancer and other proliferative diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance this exciting area of medicinal chemistry.

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. MTT (Assay protocol [protocols.io]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. bioengineer.org [bioengineer.org]

- 12. p14arf - Wikipedia [en.wikipedia.org]

In Vitro Evaluation of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione: A Technical Overview

An In-Depth Analysis for Researchers and Drug Development Professionals

The compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione represents a novel heterocyclic structure with potential for biological activity. As of the latest literature review, detailed in vitro evaluations and mechanistic studies for this specific molecule are not extensively available in published scientific literature. This document, therefore, serves as a foundational guide by outlining the general methodologies and approaches that would be employed for such an evaluation, based on standard practices in preclinical drug discovery for analogous compounds. This guide is intended to provide a framework for researchers and scientists in the field of drug development.

Introduction to Pyrrolo[3,4-c]isoquinoline Derivatives

The pyrroloisoquinoline scaffold is a key structural motif found in a variety of biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, antiviral, and enzyme inhibitory properties. The specific substitutions of an ethyl group at the 5-position and dimethoxy groups at the 7- and 8-positions of the isoquinoline ring in the target compound are anticipated to modulate its physicochemical properties and biological target interactions.

Hypothetical In Vitro Evaluation Workflow

A standard workflow for the in vitro characterization of a novel compound like 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione would typically involve a tiered screening approach. This begins with broad cytotoxicity screening, followed by more specific functional and mechanistic assays.

Caption: A generalized workflow for the in vitro evaluation of a novel chemical entity.

Experimental Protocols

While specific data for the target compound is unavailable, the following are detailed, standardized protocols that would be utilized for its in vitro evaluation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The compound is dissolved in DMSO to create a stock solution and then serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration in the wells is kept below 0.5%. Cells are treated with the compound for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if the compound induces apoptosis in cancer cells.

Methodology:

-

Cell Treatment: Cells are treated with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic/necrotic.

Potential Signaling Pathway Involvement

Given the structural similarities to other kinase inhibitors, it is plausible that 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione could modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Data Presentation

As no experimental data is currently available, the following tables are presented as templates for the clear and structured presentation of future in vitro findings.

Table 1: In Vitro Cytotoxicity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione

| Cell Line | Tissue of Origin | IC50 (µM) ± SD |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HCT116 | Colon Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

Table 2: Kinase Inhibitory Profile

| Kinase Target | % Inhibition @ 10 µM | IC50 (µM) |

| PI3Kα | Data Not Available | Data Not Available |

| Akt1 | Data Not Available | Data Not Available |

| mTOR | Data Not Available | Data Not Available |

| MEK1 | Data Not Available | Data Not Available |

| ERK2 | Data Not Available | Data Not Available |

Conclusion and Future Directions

While the in vitro profile of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione remains to be elucidated, this document provides a comprehensive framework for its systematic evaluation. Future research should focus on the synthesis and subsequent screening of this compound to determine its cytotoxic and mechanistic properties. The identification of its primary molecular targets will be crucial for its further development as a potential therapeutic agent. The methodologies and data presentation formats outlined herein offer a standardized approach to guide these future investigations.

Pharmacological Profile of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (PD166285): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, also known as PD166285, is a potent, cell-permeable, and orally bioavailable small molecule inhibitor. Initially identified as a broad-spectrum tyrosine kinase inhibitor, its primary mechanism of action has been characterized as the inhibition of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This profile provides a comprehensive overview of the pharmacological properties of PD166285, including its kinase inhibition spectrum, effects on cellular pathways, and preclinical observations. The information presented herein is intended to support further research and development of this compound and related molecules.

Introduction

The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and anti-inflammatory properties. 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, or PD166285, emerged from this class as a potent inhibitor of key cellular signaling pathways. Its primary therapeutic potential lies in its ability to function as a Wee1 inhibitor, a mechanism that can sensitize cancer cells to DNA-damaging agents and radiation therapy, particularly in tumors with p53 mutations.[1][2] This document provides a detailed summary of the currently available pharmacological data for PD166285.

Kinase Inhibition Profile

PD166285 has been characterized as an ATP-competitive inhibitor of a range of protein kinases.[3][4] The following table summarizes its inhibitory activity against various kinases, presented as IC50 values (the half-maximal inhibitory concentration).

| Target Kinase | IC50 (nM) |

| c-Src | 8.4 |

| Wee1 | 24 |

| FGFR-1 | 39.3 |

| Myt1 | 72 |

| EGFR | 87.5 |

| PDGFRβ | 98.3 |

| Chk1 | 3400 |

| MAPK | 5000 |

| PKC | 22700 |

| Data compiled from multiple sources.[3][4][5] |

Mechanism of Action: Wee1 Inhibition and Cell Cycle Abrogation

The primary mechanism of action of PD166285 is the inhibition of Wee1 kinase. Wee1 is a nuclear kinase that plays a pivotal role in the G2/M checkpoint of the cell cycle by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1, also known as Cdc2). This inhibitory phosphorylation prevents cells from entering mitosis, allowing time for DNA repair.

By inhibiting Wee1, PD166285 prevents the inhibitory phosphorylation of CDK1. This leads to premature activation of the CDK1/Cyclin B complex, forcing cells to bypass the G2/M checkpoint and enter mitosis, often with unrepaired DNA damage. This can result in mitotic catastrophe and subsequent apoptosis, particularly in cancer cells that lack a functional G1 checkpoint (e.g., those with p53 mutations).[1][2]

Below is a diagram illustrating the signaling pathway affected by PD166285.

In Vitro and In Vivo Pharmacological Data

Cellular Activity

The following table summarizes key in vitro data for PD166285 in various cancer cell lines.

| Parameter | Cell Line(s) | Concentration/Effect |

| Inhibition of Cdc2 (CDK1) Tyr15 & Thr14 phosphorylation | HCT116, HT29, DLD-1, HCT8, H460, HeLa, C26 | 0.5 µM |

| Antiproliferative Activity (IC50) | MDA-MB-231 | 0.16 µM |

| Antiproliferative Activity (IC50) | MM1.S | 0.52 µM |

| Radiosensitization | HT29 (p53 mutant), PA-1 (p53-null) | Effective sensitization observed |

| Data compiled from multiple sources.[5] |

Preclinical Pharmacokinetics

Limited pharmacokinetic data is available from preclinical studies.

| Parameter | Animal Model | Dosage (IV) | Cmax | Brain Penetration |

| PD166285 | FVB mice | 5 mg/kg | ~400 ng/mL | Limited by P-glycoprotein (P-gp) |

| Data from MedchemExpress.[5] |

Experimental Methodologies

The pharmacological profile of PD166285 has been elucidated using a variety of standard experimental techniques.

Kinase Inhibition Assays

The inhibitory activity of PD166285 against various kinases is typically determined using in vitro kinase assays. A common method is the Kinase-Glo® Luminescent Kinase Assay. This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and the inhibitory effect of the compound is measured by the preservation of the luminescent signal. IC50 values are then calculated from dose-response curves.

Cell Proliferation Assays

The antiproliferative effects of PD166285 on cancer cell lines are commonly assessed using MTT or CellTiter-Blue® assays. These colorimetric assays measure the metabolic activity of viable cells. A reduction in the colorimetric signal in the presence of the compound indicates decreased cell viability and proliferation.

Cell Cycle Analysis

The effect of PD166285 on cell cycle distribution is analyzed by flow cytometry. Cells are treated with the compound, harvested, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI) or DAPI. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. To track the progression of cells through the cell cycle, pulse-chase experiments with bromodeoxyuridine (BrdU), a thymidine analog, followed by immunofluorescent staining and flow cytometry can be employed.

Below is a generalized workflow for evaluating the effect of a compound on the cell cycle.

Conclusion and Future Directions

5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (PD166285) is a potent Wee1 kinase inhibitor with demonstrated preclinical activity. Its ability to abrogate the G2/M cell cycle checkpoint makes it a promising candidate for combination therapies with DNA-damaging agents, particularly in p53-deficient cancers. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various preclinical cancer models, is warranted to fully elucidate its therapeutic potential. The development of more selective Wee1 inhibitors and the identification of predictive biomarkers will be crucial for the clinical translation of this therapeutic strategy.

References

- 1. Wee1 inhibitor PD0166285 sensitized TP53 mutant lung squamous cell carcinoma to cisplatin via STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PD 166285 [sigmaaldrich.com]

- 4. In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Navigating the Pyrrolo-Isoquinoline Scaffold: A Technical Guide to a Class of Potent Bioactive Agents

Disclaimer: This technical guide addresses the structural class of pyrrolo[2,1-a]isoquinolines. Extensive research has revealed a lack of publicly available scientific literature on the specific compound 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione . Therefore, this document focuses on the closely related and well-documented pyrrolo[2,1-a]isoquinoline core, which is a prominent scaffold in numerous biologically active natural products and synthetic analogs.

Introduction

The pyrrolo-isoquinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products with significant pharmacological properties. Among these, the pyrrolo[2,1-a]isoquinolines have garnered substantial attention from the scientific community due to their potent and diverse biological activities, particularly as anticancer agents.[1] This class of N-bridgehead heterocyclic compounds includes well-known natural products such as crispine A and the lamellarins, which have demonstrated cytotoxic effects against a range of cancer cell lines.[1][2][3] The exploration of synthetic derivatives of the pyrrolo[2,1-a]isoquinoline scaffold is an active area of research in the quest for novel therapeutic agents.

Synthesis of the Pyrrolo[2,1-a]isoquinoline Core

A prevalent and versatile method for the synthesis of the pyrrolo[2,1-a]isoquinoline scaffold is the 1,3-dipolar cycloaddition reaction .[2] This approach typically involves the reaction of an isoquinolinium N-ylide with an activated alkyne or olefin. A common synthetic strategy is a one-pot, three-component reaction.

General Experimental Protocol: One-Pot Three-Component Synthesis

This protocol describes a general method for the synthesis of substituted pyrrolo[2,1-a]isoquinolines:

-

Reactants:

-

Isoquinoline

-

A substituted 2-bromoacetophenone

-

A non-symmetrical acetylenic dipolarophile (e.g., ethyl propiolate)

-

1,2-Epoxypropane (serves as both solvent and proton scavenger)

-

-

Procedure:

-

Equimolar amounts of isoquinoline, the 2-bromoacetophenone, and the acetylenic dipolarophile are combined in 1,2-epoxypropane.

-

The reaction mixture is typically stirred at reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol).

-

-

Characterization:

-

The structure of the synthesized compounds is confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2]

-

Biological Activity and Structure-Activity Relationships

Derivatives of the pyrrolo[2,1-a]isoquinoline scaffold have demonstrated significant cytotoxic activity against various human cancer cell lines. The biological activity is influenced by the nature and position of substituents on the heterocyclic core.

Quantitative Data on Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives against human cancer cell lines.

| Compound ID | R Group | Cell Line | IC₅₀ (µM) |

| 6a | 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl) | T47D | 1.93 |

| 6c | 2-(4-(...)-N,N-diethylethanamine) | T47D | 3.21 |

| - | - | HeLa | 1.93 - 33.84 |

Data sourced from a study on 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives.[3] T47D is a human ductal breast epithelial tumor cell line, and HeLa is a human cervix adenocarcinoma cell line.

The data indicates that compounds 6a and 6c are potent cytotoxic agents against the T47D cell line.[3] The range of activities against the HeLa cell line suggests that the substituent at the para position of the C-2 phenyl ring plays a crucial role in the cytotoxic potency.[3]

Mechanism of Action

The anticancer activity of some pyrrolo[2,1-a]isoquinoline derivatives, particularly the lamellarin family, is attributed to their ability to act as multi-target agents.[1] One of the key mechanisms of action is the inhibition of topoisomerase I , an enzyme essential for DNA replication and repair. By inhibiting this enzyme, these compounds can induce apoptosis (programmed cell death) in cancer cells.

Additionally, some members of this class have been shown to act as protein kinase inhibitors .[1] Protein kinases are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival. Their inhibition can disrupt these pathways and lead to the suppression of tumor growth.

Putative Signaling Pathway Inhibition

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a pyrrolo[2,1-a]isoquinoline derivative that acts as both a topoisomerase I and a protein kinase inhibitor.

Caption: Inhibition of cell proliferation and DNA replication.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for assessing the cytotoxic activity of newly synthesized pyrrolo[2,1-a]isoquinoline analogs.

References

- 1. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition [mdpi.com]

- 3. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification for a Novel Pyrrolo[3,4-c]isoquinoline-1,3-dione Derivative: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[3,4-c]isoquinoline-1,3-dione scaffold represents a promising chemotype in drug discovery, with derivatives exhibiting a range of biological activities, including potential as inhibitors of key enzymes like caspase-3 and protein kinase C.[1] This document outlines a comprehensive, prospective strategy for the target identification and mechanism of action elucidation for the novel compound, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. The proposed workflow integrates broad phenotypic screening with targeted enzymatic and cellular assays to systematically identify and validate the molecular target(s) of this compound, providing a roadmap for its preclinical development.

Introduction: The Therapeutic Potential of the Pyrrolo[3,4-c]isoquinoline Scaffold

The isoquinoline alkaloid family and its synthetic derivatives have long been a fertile ground for the discovery of new therapeutic agents, with applications ranging from anticancer to antimicrobial.[2] The fused heterocyclic system of pyrrolo[3,4-c]quinoline-1,3-dione is of particular interest due to its structural complexity and diverse pharmacological profile.[1] Related structures, such as pyrrolo[2,1-a]isoquinolines, are noted for their potent cytotoxic effects against various cancer cell lines, often acting as topoisomerase inhibitors.[3] Furthermore, the broader class of pyrrolo[3,4-c]quinolines has been identified as a potent inhibitor of caspase-3, a critical enzyme in the apoptotic pathway, suggesting potential applications in neurodegenerative and cardiovascular diseases.[1]

Given the nascent understanding of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, a systematic and multi-pronged approach to target identification is warranted. This guide details a proposed workflow, from initial broad-based screening to specific target validation and pathway analysis.

Proposed Target Identification Workflow

The following diagram outlines a logical progression for identifying the molecular target of a novel compound.

Caption: A general workflow for novel compound target identification.

Phase 1: Broad Phenotypic Screening

The initial step involves screening the compound against a diverse panel of human cancer cell lines to identify potential cytotoxic or cytostatic activity and to discern any patterns of selectivity.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

-

Cell Plating: A panel of 60 human tumor cell lines are seeded in 96-well microtiter plates and incubated for 24 hours.

-

Compound Addition: 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione is added at a minimum of five 10-fold dilutions.

-

Incubation: Plates are incubated for an additional 48 hours.

-

Endpoint Measurement: Sulforhodamine B (SRB) staining is used to determine cell protein, which is proportional to cell number.

-

Data Analysis: The absorbance data is used to calculate the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) for each cell line.

Hypothetical Data Presentation

The following table presents hypothetical GI50 values for a subset of cell lines, demonstrating a potential pattern of activity.

| Cell Line | Tissue of Origin | Hypothetical GI50 (µM) |

| MCF7 | Breast | 2.5 |

| MDA-MB-231 | Breast | 3.1 |

| A549 | Lung | 1.8 |

| HCT-116 | Colon | > 50 |

| K-562 | Leukemia | 0.9 |

| UO-31 | Renal | > 50 |

Interpretation: The hypothetical data suggests selective activity against breast, lung, and leukemia cell lines, while colon and renal cancer cell lines appear resistant. This pattern can be compared against known anticancer agents to generate initial hypotheses about the mechanism of action.

Phase 2: Hypothesis-Driven Target-Based Assays

Based on the phenotypic data and the known activities of the parent scaffold, a panel of target-based assays should be conducted.

Rationale for Target Selection

-

Caspases: The pyrrolo[3,4-c]quinoline scaffold is a known inhibitor of caspase-3.[1]

-

Protein Kinases: Many isoquinoline alkaloids exhibit protein kinase inhibitory activity.[1]

-

Topoisomerases: The related pyrrolo[2,1-a]isoquinoline scaffold is known to inhibit topoisomerases.[3]

Experimental Protocols

4.2.1. Caspase-3/7 Activity Assay (Fluorometric)

-

Reagent Preparation: Prepare a reaction buffer containing recombinant human caspase-3 and a fluorogenic substrate (e.g., Ac-DEVD-AMC).

-

Compound Incubation: Incubate the reaction mixture with varying concentrations of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione for 30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence intensity (Excitation/Emission ~342/441 nm) using a plate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve.

4.2.2. Protein Kinase C (PKC) Inhibition Assay (Radiometric)

-

Reaction Setup: In a 96-well plate, combine PKC enzyme, a lipid activator (phosphatidylserine and diacylglycerol), a peptide substrate, and varying concentrations of the test compound.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate for 15 minutes at 30°C.

-

Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the residual [γ-³²P]ATP using phosphocellulose paper.

-

Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: Determine the IC50 value.

Hypothetical Quantitative Data Summary

| Target | Assay Type | Hypothetical IC50 (µM) |

| Caspase-3 | Fluorometric | 0.75 |

| Caspase-7 | Fluorometric | 1.2 |

| Protein Kinase Cα | Radiometric | 8.9 |

| Topoisomerase I | Gel-based | > 100 |

Interpretation: The hypothetical results strongly suggest that the compound is a potent and relatively selective inhibitor of caspase-3.

Phase 3: Target Validation and Mechanism of Action

Confirmation that caspase-3 is the primary target in a cellular context is crucial.

Experimental Protocol: Induction of Apoptosis and Caspase-3 Activity Measurement in Cells

-

Cell Culture: Culture a sensitive cell line (e.g., Jurkat cells) in appropriate media.

-

Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine) in the presence and absence of varying concentrations of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.

-

Cell Lysis: After incubation, lyse the cells to release intracellular contents.

-

Caspase-3 Activity Assay: Measure caspase-3 activity in the cell lysates using a fluorogenic substrate as described in section 4.2.1.

-

Western Blot Analysis: Perform Western blotting on cell lysates to measure the cleavage of PARP (a downstream substrate of caspase-3).

Hypothetical Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where the compound inhibits caspase-3, thereby blocking the apoptotic cascade.

Caption: Proposed inhibition of the caspase-3 mediated apoptotic pathway.

Conclusion

This technical guide presents a systematic and robust strategy for the target identification of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione. By progressing from broad phenotypic screening to specific, hypothesis-driven biochemical and cellular assays, researchers can efficiently identify and validate the molecular target(s) of this novel compound. The hypothetical data presented herein suggests a plausible mechanism of action centered on the inhibition of caspase-3, a target of significant therapeutic interest. This structured approach will be instrumental in unlocking the full therapeutic potential of this promising new chemical entity.

References

Methodological & Application

Application and Protocols for Pyrroloisoquinoline Derivatives in Cancer Cell Line Research

A note on the specified compound: As of the latest available data, specific research on the biological activity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione in cancer cell lines is not documented in the public scientific literature. The following information is therefore based on structurally related pyrroloisoquinoline compounds and provides a general framework for the application and study of this class of molecules in cancer research. The protocols and data presented are adapted from studies on similar derivatives and should be considered as a starting point for investigations into novel compounds of this family.

Introduction to Pyrroloisoquinoline Derivatives in Oncology

Pyrroloisoquinoline and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various analogues have demonstrated potential as anticancer agents. For instance, derivatives of pyrrolo[2,1-a]isoquinoline have shown cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB231, T47D), lung (A549), and cervical (HeLa) cancer cells.[1][2][3][4] The antitumor properties of these compounds are often attributed to their ability to intercalate with DNA, inhibit key enzymes like topoisomerase, or interfere with cellular signaling pathways crucial for cancer cell proliferation and survival.

Potential Mechanism of Action

While the precise mechanism of action for a novel derivative would require experimental validation, related compounds in the pyrroloisoquinoline family have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. For example, certain 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones have exhibited anticancer activity.[5] Some pyrrolo[2,1-a]isoquinoline-based derivatives have been designed to act as cytotoxic agents, with activity influenced by specific structural modifications.[1][2][3][4] It is hypothesized that compounds like 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione could potentially exert their effects through similar pathways, such as the induction of apoptotic cell death or inhibition of cell cycle progression.

A proposed general workflow for evaluating a novel pyrroloisoquinoline derivative is outlined below.

Caption: General workflow for in vitro evaluation of a novel pyrroloisoquinoline derivative.

Data on Related Pyrroloisoquinoline Derivatives

The following table summarizes cytotoxic activity (IC50 values) of several pyrrolo[2,1-a]isoquinoline derivatives against various cancer cell lines as reported in the literature. This data is provided to illustrate the potential potency of this class of compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6a | MCF-7 | 10.12 | [1] |

| MDA-MB231 | 12.33 | [1] | |

| T47D | 4.68 | [1] | |

| A549 | 24.18 | [1] | |

| HeLa | 1.93 | [1] | |

| 6c | MCF-7 | 8.94 | [1] |

| MDA-MB231 | 10.28 | [1] | |

| T47D | 3.52 | [1] | |

| A549 | 33.84 | [1] | |

| HeLa | 2.12 | [1] |

Note: Compounds 6a (1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a]isoquinoline) and 6c (2-(4-(5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a] isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine) are examples of pyrrolo[2,1-a]isoquinoline derivatives with demonstrated cytotoxic activity.[1][2][3]

Experimental Protocols

The following are generalized protocols for key experiments to evaluate the anticancer potential of a novel pyrroloisoquinoline derivative.

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Annexin V/PI Staining for Apoptosis

Objective: To quantify the induction of apoptosis and necrosis by the test compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

A potential signaling pathway for apoptosis induction is depicted below.

Caption: Simplified diagram of a potential apoptosis induction pathway by a test compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the test compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

Test compound

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.

These protocols provide a foundational approach to characterizing the anticancer properties of novel pyrroloisoquinoline derivatives. Further mechanistic studies would be necessary to elucidate the specific molecular targets and signaling pathways involved.

References

- 1. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pyrrolo[3,4-c]isoquinoline Derivatives as Cytotoxic Agents

Topic: Analysis of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione as a Cytotoxic Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Research into novel heterocyclic compounds as potential anticancer agents is a cornerstone of modern drug discovery. The pyrrolo[3,4-c]isoquinoline core structure has been identified as a promising scaffold for the development of new cytotoxic agents. This document provides an overview of the cytotoxic potential of a specific derivative, 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, and outlines protocols for its evaluation. While direct studies on this exact compound are limited in the public domain, the following information is based on the analysis of structurally related compounds and provides a framework for its investigation.

Data Presentation

Comprehensive searches for quantitative data on the cytotoxic activity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione did not yield specific results. However, studies on related pyrroloisoquinoline and indole derivatives demonstrate significant antiproliferative activity against various cancer cell lines. For instance, derivatives of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one have shown GI₅₀ values in the nanomolar range against pancreatic, breast, and epithelial cancer cell lines[1]. Similarly, 1,2-diaryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives have exhibited IC₅₀ values ranging from 1.93 to 33.84 µM against HeLa cells[2].

To facilitate the systematic evaluation of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione, the following table structure is recommended for data acquisition and presentation:

Table 1: In Vitro Cytotoxicity of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione

| Cell Line | Cancer Type | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | ||||

| A549 | Lung Carcinoma | ||||

| HeLa | Cervical Adenocarcinoma | ||||

| HT-29 | Colon Adenocarcinoma | ||||

| K562 | Chronic Myelogenous Leukemia | ||||

| NCI-H292 | Lung Carcinoma | ||||

| PBMC | Normal (Peripheral Blood Mononuclear Cells) |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cytotoxic and mechanistic properties of 5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

5-Ethyl-7,8-dimethoxy-pyrrolo[3,4-c]isoquinoline-1,3-dione (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of varying concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol determines if the compound induces apoptosis in cancer cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol investigates the effect of the compound on cell cycle progression.

Materials:

-

Propidium Iodide (PI)

-

RNase A

-

70% Ethanol (ice-cold)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

-

Fixation: Fix the harvested cells in ice-cold 70% ethanol and store at -20°C overnight.